ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), a sulfamoyl group, and a tetrahydroisoquinoline group. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroisoquinoline core, followed by various functional group interconversions and coupling reactions . Without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroisoquinoline group, for example, is a type of nitrogen-containing heterocycle, which could have interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the ester group could undergo hydrolysis or transesterification reactions, while the sulfamoyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and sulfamoyl groups could increase its solubility in polar solvents .Scientific Research Applications
Organic Synthesis Applications
Rhodium-Catalyzed Annulation : Rhodium-catalyzed annulation between ethyl benzimidates and α-aroyl sulfur ylides has been developed, affording pyrano[4,3,2-ij]isoquinoline derivatives with good functional group compatibility. This dual ortho-C-H functionalization and cyclization in one pot highlight the potential for creating complex heterocyclic structures, which may be analogous to the synthesis pathways of related compounds like ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate (Wu et al., 2018).
Pummerer Reaction Synthesis : The synthesis of 1, 2, 3, 4-tetrahydroisoquinolines (TIQs) via intramolecular cyclization using the Pummerer reaction indicates the utility of such reactions in constructing complex isoquinoline frameworks, potentially relevant to the synthesis of complex molecules like the one (Shinohara et al., 1998).
Photochemical Studies
- Photooxygenation : Research on polymethoxybenzene derivatives undergoing singlet oxygen oxidation to form quinone epoxides demonstrates the photochemical reactivity of complex organic molecules, which may be analogous to the photochemical behavior of this compound (Dureja et al., 1987).
Antimicrobial Agent Development
- Antimicrobial Quinazolines : The synthesis and characterization of new quinazolines as potential antimicrobial agents illustrate the potential for related compounds to serve as foundations for developing new therapeutics. While the targeted molecule is not directly studied for antimicrobial properties, the structural similarities with quinazolines suggest potential research avenues in this area (Desai et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8S/c1-6-33(7-2)43(37,38)26-15-11-22(12-16-26)31(35)34-18-17-24-19-29(39-4)30(40-5)20-27(24)28(34)21-42-25-13-9-23(10-14-25)32(36)41-8-3/h9-16,19-20,28H,6-8,17-18,21H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKZGTSNXBIEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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